Cas no 2060031-83-4 (7-chloro-5-cyano-1H-indole-2-carboxylic acid)
7-chloro-5-cyano-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-2-carboxylic acid, 7-chloro-5-cyano-
- 7-chloro-5-cyano-1H-indole-2-carboxylic acid
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- MDL: MFCD30500951
- Inchi: 1S/C10H5ClN2O2/c11-7-2-5(4-12)1-6-3-8(10(14)15)13-9(6)7/h1-3,13H,(H,14,15)
- InChI Key: SZBCDVDYXMWECO-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(C#N)C=C2Cl)C=C1C(O)=O
7-chloro-5-cyano-1H-indole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-340405-0.05g |
7-chloro-5-cyano-1H-indole-2-carboxylic acid |
2060031-83-4 | 95.0% | 0.05g |
$1261.0 | 2025-03-18 | |
| Enamine | EN300-340405-0.1g |
7-chloro-5-cyano-1H-indole-2-carboxylic acid |
2060031-83-4 | 95.0% | 0.1g |
$1320.0 | 2025-03-18 | |
| Enamine | EN300-340405-0.25g |
7-chloro-5-cyano-1H-indole-2-carboxylic acid |
2060031-83-4 | 95.0% | 0.25g |
$1381.0 | 2025-03-18 | |
| Enamine | EN300-340405-0.5g |
7-chloro-5-cyano-1H-indole-2-carboxylic acid |
2060031-83-4 | 95.0% | 0.5g |
$1440.0 | 2025-03-18 | |
| Enamine | EN300-340405-1.0g |
7-chloro-5-cyano-1H-indole-2-carboxylic acid |
2060031-83-4 | 95.0% | 1.0g |
$1500.0 | 2025-03-18 | |
| Enamine | EN300-340405-2.5g |
7-chloro-5-cyano-1H-indole-2-carboxylic acid |
2060031-83-4 | 95.0% | 2.5g |
$2940.0 | 2025-03-18 | |
| Enamine | EN300-340405-5.0g |
7-chloro-5-cyano-1H-indole-2-carboxylic acid |
2060031-83-4 | 95.0% | 5.0g |
$4349.0 | 2025-03-18 | |
| Enamine | EN300-340405-10.0g |
7-chloro-5-cyano-1H-indole-2-carboxylic acid |
2060031-83-4 | 95.0% | 10.0g |
$6450.0 | 2025-03-18 | |
| Enamine | EN300-340405-1g |
7-chloro-5-cyano-1H-indole-2-carboxylic acid |
2060031-83-4 | 1g |
$1500.0 | 2023-09-03 | ||
| Enamine | EN300-340405-5g |
7-chloro-5-cyano-1H-indole-2-carboxylic acid |
2060031-83-4 | 5g |
$4349.0 | 2023-09-03 |
7-chloro-5-cyano-1H-indole-2-carboxylic acid Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 7-chloro-5-cyano-1H-indole-2-carboxylic acid
7-Chloro-5-Cyano-1H-Indole-2-Carboxylic Acid: A Comprehensive Overview
7-Chloro-5-cyano-1H-indole-2-carboxylic acid (CAS No. 2060031-83-4) is a structurally complex organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its indole ring system with substituents at positions 2, 5, and 7, exhibits unique chemical properties and potential applications in drug development and advanced materials. Recent studies have shed light on its synthesis, biological activity, and structural characterization, making it a subject of interest for researchers worldwide.
The indole moiety in 7-chloro-5-cyano-1H-indole-2-carboxylic acid serves as a versatile scaffold for various chemical modifications. The presence of a chlorine atom at position 7 and a cyano group at position 5 introduces electronic effects that influence the compound's reactivity and stability. Additionally, the carboxylic acid group at position 2 enhances its solubility in polar solvents and facilitates further functionalization. These structural features make the compound an attractive candidate for exploring its role in biological systems and as a precursor for more complex molecules.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 7-chloro-5-cyano-1H-indole-2-carboxylic acid through multi-step processes involving nucleophilic aromatic substitution and coupling reactions. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring the compound's suitability for downstream applications. The use of catalytic systems and green chemistry principles has also been explored to minimize environmental impact during its production.
In terms of biological activity, 7-chloro-5-cyano-1H-indole-2-carboxylic acid has shown promising results in preliminary assays targeting various enzymes and receptors. Its ability to modulate enzyme activity suggests potential applications in drug discovery, particularly in the development of inhibitors for diseases such as cancer and neurodegenerative disorders. Furthermore, the compound's structural versatility allows for further modification to enhance its bioavailability and efficacy.
Materials science has also benefited from the study of 7-chloro-5-cyano-1H-indole-2-carboxylic acid, as it serves as a building block for constructing advanced materials with tailored properties. Its ability to form supramolecular assemblies and coordinate with metal ions makes it a valuable component in the design of functional materials for sensing, catalysis, and electronics.
Recent research has focused on understanding the photophysical properties of 7-chloro-5-cyano-1H-indole-2-carboxylic acid, revealing its potential as a fluorescent probe for detecting specific analytes in complex environments. This application leverages the compound's sensitivity to environmental changes, offering new possibilities in analytical chemistry and biosensing technologies.
In conclusion, 7-chloro-5-cyano-1H-indole-2-carboxylic acid (CAS No. 2060031
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